Acetic acid;hex-1-en-3-ol
Description
Acetic Acid (CH₃COOH) is a simple carboxylic acid with a pungent odor and sour taste, widely recognized as the primary component of vinegar (5–20% concentration) . It is pivotal in industrial synthesis, food preservation, and biochemical processes. Acetic acid is produced via methanol carbonylation (Cativa or Monsanto processes) and microbial fermentation (e.g., Acetobacter species) .
Hex-1-en-3-ol (C₆H₁₂O) is an unsaturated alcohol with a terminal double bond (C1–C2) and a hydroxyl group at C3. Its structure is CH₂=CH-CH(OH)-CH₂-CH₂-CH₃ . This compound is less studied compared to its positional isomers like cis-3-hexen-1-ol ("leaf alcohol"), a key flavor compound in plants .
Properties
CAS No. |
62247-45-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;hex-1-en-3-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-5-6(7)4-2;1-2(3)4/h4,6-7H,2-3,5H2,1H3;1H3,(H,3,4) |
InChI Key |
JBDJMRDUPDPDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;hex-1-en-3-ol can be synthesized through an esterification reaction, where acetic acid reacts with hex-1-en-3-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C6H12O→CH3COOC6H11OH+H2O
This reaction is reversible and requires heating to drive it to completion .
Industrial Production Methods
In an industrial setting, the esterification process is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid enhances the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol and acetic acid using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols and acetic acid
Substitution: Formation of substituted esters
Scientific Research Applications
Acetic acid;hex-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving esters.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .
Mechanism of Action
The mechanism of action of acetic acid;hex-1-en-3-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and hex-1-en-3-ol, which can then participate in further biochemical reactions. The hydroxyl group in hex-1-en-3-ol can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Acid vs. Other Carboxylic Acids
Acetic acid differs from other short-chain carboxylic acids in acidity, solubility, and industrial applications:
Acetic acid’s intermediate acidity and miscibility make it versatile for organic reactions (e.g., esterification) and microbial metabolism (e.g., A. pasteurianus pathways) .
Hex-1-en-3-ol vs. Other Unsaturated Alcohols
Hex-1-en-3-ol’s reactivity and applications differ from isomers due to hydroxyl and double bond positions:
The terminal double bond in hex-1-en-3-ol may enhance electrophilic addition reactivity compared to internal alkenes. However, its applications are less documented than cis-3-hexen-1-ol, a key component in plant volatiles .
Comparative Analysis of Derivatives (Esters)
Acetic acid esters of unsaturated alcohols vary in flavor and stability:
cis-3-Hexenyl acetate is commercially significant due to its stability and natural occurrence, unlike hex-1-en-3-yl acetate, which lacks documented uses .
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